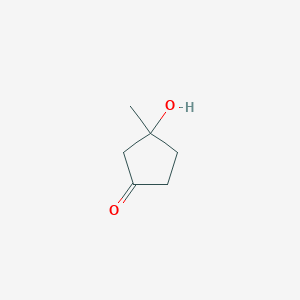
3-Hydroxy-3-methylcyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-methyl-cyclopentanone is an organic compound that belongs to the class of cyclopentanones It features a five-membered ring with a hydroxyl group and a methyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyl-cyclopentanone can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-1,5-pentanediol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3-hydroxy-3-methyl-cyclopentanone often involves the catalytic hydrogenation of 3-methyl-2-cyclopentenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product with high yield and purity.
化学反应分析
Types of Reactions
3-Hydroxy-3-methyl-cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methyl-3-cyclopentanone or 3-methyl-cyclopentanone carboxylic acid.
Reduction: 3-Hydroxy-3-methyl-cyclopentanol.
Substitution: Various halogenated or alkylated derivatives of 3-hydroxy-3-methyl-cyclopentanone.
科学研究应用
3-Hydroxy-3-methyl-cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 3-hydroxy-3-methyl-cyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the carbonyl group is reduced to an alcohol by the addition of hydrogen atoms. These transformations are facilitated by specific enzymes or catalysts that lower the activation energy of the reactions.
相似化合物的比较
Similar Compounds
Cyclopentanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Methyl-cyclopentanone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-cyclopentanone: Similar structure but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness
3-Hydroxy-3-methyl-cyclopentanone is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
3-hydroxy-3-methylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(8)3-2-5(7)4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGPBPXZYVRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
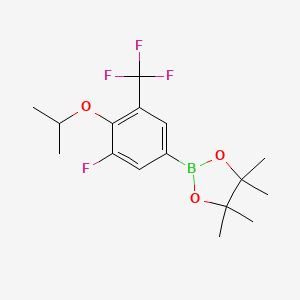
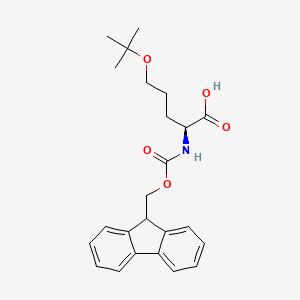
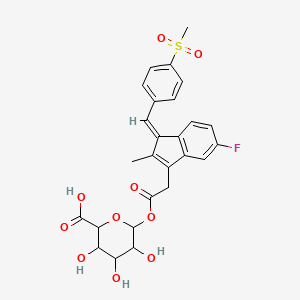
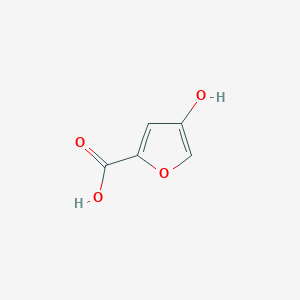
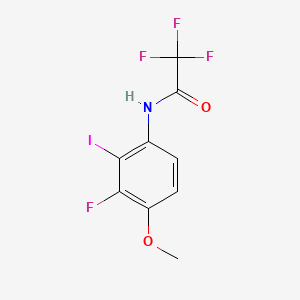
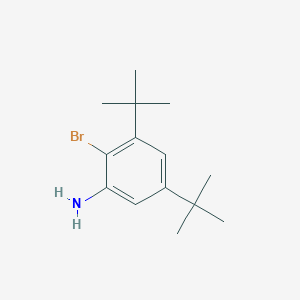

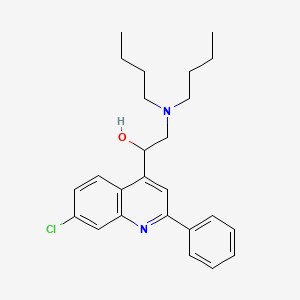
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
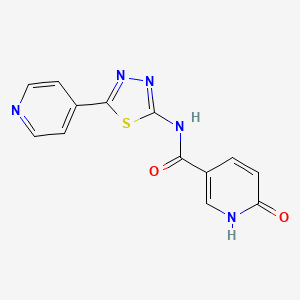


![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
